2-Heptanol

Description

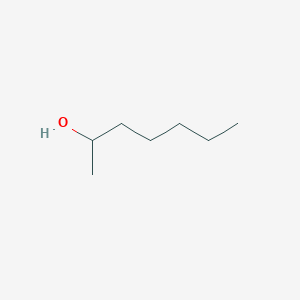

Structure

3D Structure

Properties

IUPAC Name |

heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETWDUZRCINIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O, Array | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047158 | |

| Record name | 2-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., colourless liquid with a fresh lemon-like, grass-herbaceous odour | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

158-160 °C | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

160 °F (NFPA, 2010), 71 °C c.c. | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 0.35, soluble in alcohol and ether; slightly soluble in water | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 0.82, 0.817-0.819 (20°) | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 4 | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.23 [mmHg], Vapor pressure, kPa at 20 °C: 0.133 | |

| Record name | 2-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

543-49-7, 52390-72-4 | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E12FIG07JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptanol, a secondary alcohol with the chemical formula C₇H₁₆O, is a colorless liquid with a mild, slightly fruity odor.[1] It is an important chemical intermediate and solvent with applications in various fields, including the synthesis of fragrances, flavorings, and pharmaceuticals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Mild alcohol odor | [1] |

| Boiling Point | 158-162 °C | [1] |

| Melting Point | -30.15 °C | |

| Density | 0.817 g/mL at 25 °C | |

| Solubility in Water | 3.27 g/L | |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| Vapor Pressure | 1.6 hPa at 25 °C | |

| Vapor Density | 4.0 (Air = 1) | [1] |

| Refractive Index (n²⁰/D) | 1.420 - 1.422 | [1] |

| Flash Point | 59 °C (closed cup) | |

| Viscosity | 3.955 mPa·s |

Table 2: Chemical and Safety Information for this compound

| Property | Value | Reference |

| IUPAC Name | Heptan-2-ol | [1] |

| CAS Number | 543-49-7 | |

| Chirality | Chiral, exists as (R)- and (S)-enantiomers | |

| Reactivity | Reacts with strong oxidizing agents and strong acids. Flammable. | |

| Hazard Statements | H226 (Flammable liquid and vapor), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P210, P280, P303+P361+P353, P305+P351+P338 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for organic compounds.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Small test tube

-

Rubber band

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

Procedure:

-

Attach the small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Add a small amount of this compound to the test tube (approximately 0.5 mL).

-

Place the capillary tube, open end down, into the this compound in the test tube.

-

Heat the apparatus gradually.

-

Observe the capillary tube. A steady stream of bubbles will emerge from the open end as the liquid is heated.

-

Continue heating until the bubbling is rapid and continuous.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Record the temperature. For accuracy, repeat the measurement.

Determination of Density (Pycnometer Method)

A pycnometer (or density bottle) is used for precise measurement of liquid density.

Materials:

-

This compound sample

-

Pycnometer with a stopper and a capillary opening

-

Analytical balance

-

Distilled water

-

Thermostat bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper. Ensure the capillary is filled and there are no air bubbles.

-

Place the filled pycnometer in a thermostat bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty the pycnometer, dry it completely, and then fill it with this compound.

-

Repeat steps 4 and 5 for the this compound sample and record the mass (m₃).

-

Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of Solubility in Water (Shake-Flask Method)

This method is used to determine the concentration of a saturated solution.

Materials:

-

This compound sample

-

Distilled water

-

Conical flasks with stoppers

-

Shaker or magnetic stirrer

-

Analytical technique for concentration measurement (e.g., Gas Chromatography)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a conical flask.

-

Stopper the flask and place it in a shaker or on a magnetic stirrer at a constant temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the mixture to stand undisturbed to allow the undissolved this compound to separate.

-

Carefully withdraw a sample from the aqueous phase, ensuring no undissolved droplets are included.

-

Determine the concentration of this compound in the aqueous sample using a suitable analytical method like Gas Chromatography. This concentration represents the solubility of this compound in water at that temperature.

Mandatory Visualizations

Synthesis of this compound

A common laboratory synthesis of this compound involves the reduction of 2-heptanone. The following diagram illustrates the workflow of this synthesis.

Caption: Workflow for the synthesis of this compound via reduction of 2-heptanone.

Oxidation of this compound to 2-Heptanone

This compound, being a secondary alcohol, can be oxidized to a ketone, 2-heptanone. This is a common transformation in organic synthesis.

Caption: Oxidation of this compound to 2-Heptanone.

Fischer Esterification of this compound

This compound can react with a carboxylic acid in the presence of an acid catalyst to form an ester and water. This reversible reaction is known as Fischer esterification.

Caption: Fischer esterification of this compound with a carboxylic acid.

References

The Uncharted Path: A Technical Guide to 2-Heptanol Biosynthesis in Plants

For Immediate Release

[City, State] – [Date] – While the fragrant, slightly fruity aroma of 2-heptanol is a known constituent of various plant volatiles, the precise biochemical route of its formation has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, drawing upon established principles of fatty acid metabolism and secondary alcohol production. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of plant-derived secondary metabolites.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is hypothesized to be a multi-step process originating from fatty acid metabolism. The proposed pathway involves the initial formation of the C7 ketone, 2-heptanone, which is subsequently reduced to the corresponding secondary alcohol, this compound. This pathway is believed to proceed as follows:

-

Chain Shortening of Fatty Acids via β-Oxidation: The pathway likely initiates with an eight-carbon fatty acid, octanoic acid, which is a known plant metabolite.[1][2] Through a cycle of β-oxidation, octanoyl-CoA is shortened to a β-ketoacyl-CoA intermediate. This process involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase/dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.[3][4]

-

Formation of 2-Heptanone: The β-ketoacyl-CoA is then thought to be acted upon by a β-ketoacyl-CoA thiolase, which would cleave the molecule to produce acetyl-CoA and a six-carbon acyl-CoA. However, an alternative proposed mechanism for methyl ketone formation, including 2-heptanone, involves the hydrolysis of the β-ketoacyl-CoA to a β-keto acid, followed by spontaneous or enzymatic decarboxylation.[5] While methylketone synthases have been identified in some organisms, their direct role in 2-heptanone formation in plants remains to be definitively established.[6]

-

Reduction to this compound: The final step in the proposed pathway is the reduction of the carbonyl group of 2-heptanone to a hydroxyl group, yielding this compound. This reaction is likely catalyzed by a plant alcohol dehydrogenase (ADH) or a similar reductase that utilizes NADH or NADPH as a cofactor. Plant ADHs are known to act on a variety of aldehydes and ketones.

A diagrammatic representation of this proposed pathway is provided below:

Quantitative Data

Currently, there is a significant lack of quantitative data specifically for the biosynthesis of this compound in plants. Information regarding the enzyme kinetics, substrate and product concentrations in various plant tissues, and the overall flux through this pathway is not available in the scientific literature. The data presented in the following table is based on general fatty acid metabolism and alcohol dehydrogenase activities and should be considered as estimations pending further research.

| Parameter | Value | Organism/Tissue | Comments |

| Substrate (Octanoic Acid) Concentration | Not Reported | - | The endogenous concentration of octanoic acid in plant tissues actively producing this compound is unknown. |

| Intermediate (2-Heptanone) Concentration | Not Reported | - | The in-planta concentration of the ketone intermediate has not been quantified. |

| Product (this compound) Concentration | Variable | Various (e.g., fruits, leaves) | Detected as a volatile organic compound, but absolute concentrations within tissues are not well-documented. |

| Enzyme Kinetics (putative ADH) | Not Reported | - | The Km and Vmax values of the specific plant alcohol dehydrogenase responsible for 2-heptanone reduction are unknown. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be essential in confirming the proposed pathway and gathering quantitative data.

Enzyme Assay for Putative 2-Heptanone Reductase (Alcohol Dehydrogenase)

This protocol describes a spectrophotometric assay to measure the activity of a putative 2-heptanone reductase in plant protein extracts. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

Materials:

-

Plant tissue (e.g., leaves, fruits)

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.0)

-

2-Heptanone solution (substrate)

-

NADH solution

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up the reaction mixture in a cuvette containing assay buffer, NADH solution, and the plant protein extract.

-

Initiate the reaction by adding the 2-heptanone solution.

-

Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm over time.

-

The rate of decrease in absorbance is proportional to the enzyme activity.

-

Run appropriate controls, including a reaction without the protein extract and a reaction without the 2-heptanone substrate.

-

-

Calculation of Enzyme Activity:

-

Calculate the change in absorbance per minute (ΔA340/min).

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumed.

-

Express the enzyme activity in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

Identification of Pathway Intermediates using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and identification of volatile and semi-volatile compounds, including potential intermediates of the this compound pathway, from plant tissues.

Materials:

-

Plant tissue

-

Solvent for extraction (e.g., dichloromethane or hexane)

-

Internal standard (for quantification)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Solid-phase microextraction (SPME) fibers (for headspace analysis)

Procedure:

-

Extraction:

-

Solvent Extraction: Grind plant tissue and extract with a suitable organic solvent. Concentrate the extract before analysis.

-

Headspace SPME: Place a small amount of plant tissue in a sealed vial. Expose an SPME fiber to the headspace above the tissue to adsorb volatile compounds.

-

-

GC-MS Analysis:

-

Inject the concentrated solvent extract or introduce the SPME fiber into the GC inlet.

-

The GC will separate the different compounds in the mixture based on their volatility and interaction with the column stationary phase.

-

As compounds elute from the GC column, they enter the mass spectrometer, which fragments them and detects the resulting ions.

-

The mass spectrum of each compound serves as a chemical fingerprint.

-

-

Compound Identification:

-

Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) to identify known compounds.

-

Confirm the identity of key compounds, such as 2-heptanone and this compound, by comparing their retention times and mass spectra with those of authentic standards.

-

The following diagram illustrates a general workflow for these experimental protocols:

Future Directions

The complete elucidation of the this compound biosynthetic pathway in plants requires further investigation. Key areas for future research include:

-

Identification and Characterization of Enzymes: The specific enzymes responsible for each step of the pathway, particularly the putative methylketone synthase and the 2-heptanone reductase, need to be identified, purified, and characterized.

-

Gene Discovery: Identifying the genes encoding these enzymes will be crucial for understanding the regulation of the pathway and for potential metabolic engineering applications.

-

Metabolic Flux Analysis: Performing stable isotope labeling studies will be essential to trace the flow of carbon from precursors like octanoic acid to this compound and to quantify the flux through the pathway.[7]

-

Investigating the Role of this compound: Understanding the physiological and ecological roles of this compound in plants will provide context for its biosynthesis.

This technical guide serves as a foundational document for stimulating further research into the fascinating and underexplored area of secondary alcohol biosynthesis in plants. The knowledge gained from such studies will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the biotechnological production of valuable natural products.

References

- 1. Frontiers | this compound inhibits Botrytis cinerea by accelerating amino acid metabolism and retarding membrane transport [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. search.library.uvic.ca [search.library.uvic.ca]

- 5. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 6. Metabolic flux analysis in plants: coping with complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chirality of 2-Heptanol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-heptanol, with a specific focus on its chirality. It details methodologies for the synthesis, resolution, and analysis of its enantiomers, and includes quantitative data and experimental protocols relevant to research and development in the pharmaceutical and chemical industries.

Introduction to the Chirality of this compound

This compound (C₇H₁₆O) is a secondary alcohol where the hydroxyl group is located on the second carbon atom of a seven-carbon chain.[1] This structure gives rise to a chiral center at the C-2 position, meaning this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-(-)-2-heptanol and (S)-(+)-2-heptanol.[1] These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light and their biological activity. The distinct pharmacological effects of individual enantiomers make their separation and stereoselective synthesis crucial in drug development.[2]

Physicochemical Properties

The physical and chemical properties of the enantiomers of this compound are largely identical, with the notable exception of their optical rotation. The racemic mixture, an equal parts mixture of the (R) and (S) enantiomers, is optically inactive. A summary of key quantitative data is presented in Table 1.

| Property | (R)-(-)-2-Heptanol | (S)-(+)-2-Heptanol | Racemic this compound |

| CAS Number | 6033-24-5[3] | 6033-23-4[4] | 543-49-7[1] |

| Molecular Formula | C₇H₁₆O[3] | C₇H₁₆O[4] | C₇H₁₆O[1] |

| Molar Mass ( g/mol ) | 116.20[3] | 116.20[4] | 116.204[1] |

| Appearance | Colorless to light yellow liquid[5] | Colorless to light yellow liquid[4] | Clear colorless liquid[2] |

| Boiling Point (°C) | 74-75 (at 23 mmHg)[3] | 149-150[4] | 159[1] |

| Density (g/mL) | 0.818 (at 25°C)[3] | 0.815 (at 25°C)[4] | 0.817[1] |

| Refractive Index (n20/D) | 1.419[3] | 1.421[4] | ~1.421[2] |

| Specific Rotation [α]D | -9.5° (neat)[3][5] | +9.5° to +10° (neat)[4][6] | 0° |

| Solubility in Water | Soluble (3569 mg/L at 25°C)[4] | Soluble (3569 mg/L at 25°C)[4] | 3.3 g/L[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of racemic this compound, its resolution into constituent enantiomers, a representative method for stereoselective synthesis, and the analytical procedure for determining enantiomeric purity.

Synthesis of Racemic this compound via Reduction of 2-Heptanone

This protocol describes the preparation of racemic this compound by the reduction of methyl n-amyl ketone (2-heptanone) using sodium metal in an alcohol-water mixture.

Materials:

-

2-Heptanone (methyl n-amyl ketone)

-

95% Ethanol

-

Sodium metal (wire or small pieces)

-

Water

-

1:1 Hydrochloric acid

-

Anhydrous sodium sulfate

-

3 L round-bottomed flask

-

Liebig condenser

-

Cooling bath (running water or ice)

-

Separatory funnel

-

Distillation apparatus with a fractionating column

Procedure:

-

In a 3 L round-bottomed flask equipped with an efficient Liebig condenser, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 mL of 95% ethanol and 200 mL of water.

-

Gradually add 130 g (5.6 gram atoms) of sodium in the form of wire through the condenser.

-

During the addition of sodium, cool the flask with running water or an ice bath to maintain the reaction temperature below 30°C and to prevent the reaction from becoming too violent.

-

Once all the sodium has dissolved, add 2 L of water to the reaction mixture and cool it to 15°C.

-

Transfer the mixture to a separatory funnel and separate the upper oily layer.

-

Wash the organic layer with 50 mL of 1:1 hydrochloric acid, followed by a wash with 50 mL of water.

-

Dry the separated organic layer over 20 g of anhydrous sodium sulfate.

-

Filter the dried liquid and distill it using a fractionating column.

-

Collect the fraction that distills at 155–157.5°C. The expected yield is 145–150 g (62–65%).

Synthesis of Racemic this compound Workflow

Kinetic Resolution of Racemic this compound via Lipase-Catalyzed Acylation

This protocol describes the separation of racemic this compound into its enantiomers through enantioselective acylation catalyzed by a lipase. The enzyme preferentially acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

Materials:

-

Racemic this compound

-

Immobilized Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-IM)

-

Vinyl acetate (acyl donor)

-

Anhydrous solvent (e.g., hexane or tert-butyl methyl ether)

-

Internal standard for GC analysis (e.g., tridecane)

-

Screw-cap vials

-

Stirring apparatus

-

Syringe filters

-

Gas chromatograph with a chiral column

Procedure:

-

In a screw-cap vial, dissolve racemic this compound (e.g., 20 mg) and an internal standard in the chosen anhydrous solvent (e.g., 3 mL).

-

Add the immobilized lipase (e.g., 20-60 mg).

-

Add the acyl donor, vinyl acetate (e.g., 0.5 mL).

-

Seal the vial and stir the mixture at a controlled temperature (e.g., room temperature or 40°C).

-

Monitor the reaction progress by taking small aliquots (e.g., 0.2 mL) at given time intervals.

-

Filter the aliquots through a syringe filter (e.g., over Celite) to remove the immobilized enzyme.

-

Analyze the filtrate by chiral gas chromatography to determine the conversion and the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.

-

Once the desired conversion (ideally around 50%) and high ee are achieved, stop the reaction by filtering off the enzyme.

-

The unreacted this compound and the formed acetate can then be separated by column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Presence and Significance of 2-Heptanol in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptanol, a secondary alcohol, is a naturally occurring volatile organic compound that has been identified as a constituent in a variety of essential oils. While often present in smaller quantities compared to major terpenes and phenols, its contribution to the overall aromatic profile and potential biological activity of these oils is an area of growing interest. This technical guide provides an in-depth overview of the discovery of this compound in essential oils, with a particular focus on turmeric (Curcuma longa). It details the analytical methodologies used for its identification and quantification, summarizes its known concentrations in various essential oils, and explores its potential mechanisms of action, particularly its antimicrobial properties.

Data Presentation: Quantitative Analysis of this compound in Essential Oils

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for quantifying volatile compounds like this compound. The following table summarizes the reported quantitative data for this compound in several essential oils.

| Essential Oil | Botanical Name | Plant Part | Extraction Method | This compound Concentration (%) | Reference(s) |

| Clove Bud | Syzygium aromaticum | Bud | Not Specified | 0.013 | [1] |

| Ginger | Zingiber officinale | Rhizome | Not Specified | Present (Qualitative) | [2] |

| Turmeric | Curcuma longa | Rhizome | Not Specified | Present (Trace Amounts) | |

| Curcuma zedoaria | Curcuma zedoaria | Rhizome | Hydrodistillation | Present (Qualitative) | [3] |

| Basil | Ocimum basilicum | Leaf | Steam Distillation | Not Detected | [4][5][6] |

| Lemongrass | Cymbopogon citratus | Leaf | Steam Distillation | Not Detected | [7][8][9][10] |

| Peppermint | Mentha x piperita | Leaf | Steam Distillation | Not Detected | [11][12] |

| Rosemary | Rosmarinus officinalis | Aerial Parts | Not Specified | Not Detected | [13][14][15][16][17] |

Note: "Present (Qualitative)" indicates that the compound was identified but not quantified in the cited study. "Not Detected" signifies that it was not found in the analyzed samples.

Experimental Protocols

The identification and quantification of this compound in essential oils rely on precise extraction and analytical techniques. The following are detailed methodologies for the key experiments.

Essential Oil Extraction

Steam distillation is a common method for extracting volatile compounds from plant materials.

Protocol:

-

Material Preparation: Fresh or dried plant material (e.g., turmeric rhizomes) is coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a still, and water is added.

-

Distillation: Steam is generated by heating the water in the still. The steam passes through the plant material, causing the volatile oils to vaporize.

-

Condensation: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to their different densities, the essential oil and water form distinct layers and can be separated. For instance, in one study, 5 kg of dried turmeric rhizome slices were distilled with 10 L of water for 10 hours to yield approximately 50 mL of essential oil[18]. Another protocol for turmeric suggests a distillation time of 2 hours at a pressure of 1.0 x 10(5) Pa to obtain a 0.46 wt % yield of essential oil[19].

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a dark, airtight container at a low temperature to prevent degradation.

Supercritical CO₂ extraction is a more modern technique that offers high selectivity and preserves thermolabile compounds.

Protocol:

-

Material Preparation: The plant material is dried and ground to a specific particle size.

-

Apparatus Setup: The ground material is packed into an extraction vessel.

-

Extraction: Supercritical carbon dioxide (CO₂) is pumped through the extraction vessel. The pressure and temperature are controlled to maintain CO₂ in its supercritical state, where it has the properties of both a liquid and a gas, allowing it to effuse through the plant material and dissolve the essential oil. For turmeric oil extraction, typical parameters can range from 20–40 MPa and 40–60 °C[20]. One study found optimal yields of major turmeric compounds at 425 bar and 75 °C[21].

-

Separation: The CO₂ containing the dissolved essential oil is then passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil.

-

Collection: The essential oil is collected from the separator.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of an essential oil.

Protocol:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent, such as hexane or methanol. An internal standard (e.g., this compound itself if not expected in the sample, or another suitable compound) may be added for accurate quantification[20]. For example, 1 µl of the essential oil can be diluted in 1 ml of methanol before injection[7].

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert carrier gas (usually helium) through a long, thin capillary column. The column is coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates depending on their volatility and affinity for the stationary phase, thus separating them. A typical GC program involves an initial oven temperature of around 60°C, which is then ramped up to a final temperature of about 240°C at a rate of 3°C per minute[7].

-

Detection (Mass Spectrometry): As each compound elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Identification: The mass spectrum of each separated compound is compared to a library of known spectra (e.g., NIST, Wiley) to identify the compound. The retention time (the time it takes for a compound to travel through the column) is also used for confirmation.

-

Quantification: The area of the peak corresponding to each compound in the chromatogram is proportional to its concentration in the sample. By comparing the peak area of a compound to that of a known concentration of a standard, the amount of that compound in the essential oil can be determined.

Mandatory Visualization

Experimental Workflow for Essential Oil Analysis

The following diagram illustrates the general workflow for the extraction and analysis of essential oils.

Caption: A flowchart of the essential oil analysis process.

Antifungal Mechanism of this compound

Based on current research, this compound exhibits antifungal activity primarily by disrupting the fungal cell membrane and interfering with key metabolic processes.

Caption: The proposed antifungal action of this compound.

Recent studies on the effect of this compound on Botrytis cinerea have elucidated a multi-faceted mechanism of action[4][22]. The compound compromises the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components[4][22]. This is evidenced by an increase in extracellular nucleic acids and proteins, as well as membrane lipid peroxidation[4].

Furthermore, transcriptomic analysis has revealed that this compound disrupts the membrane transport system and accelerates amino acid metabolism[4][22]. This dual effect leads to a depletion of intracellular nutrients, ultimately resulting in fungal cell death[4][22]. This targeted disruption of fundamental cellular processes highlights the potential of this compound as a natural antifungal agent.

Conclusion

This compound is a noteworthy, albeit often minor, constituent of various essential oils, including that of turmeric. Its presence and concentration are influenced by a range of factors, necessitating standardized and rigorous analytical protocols, such as steam distillation or supercritical fluid extraction followed by GC-MS analysis, for accurate characterization. The emerging understanding of its antifungal mechanism, centered on membrane disruption and metabolic interference, opens avenues for further research into its potential applications in the pharmaceutical and agricultural industries. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this compound and its role in the complex chemistry and bioactivity of essential oils. Further quantitative studies on a wider range of essential oils are warranted to create a more comprehensive database of this compound distribution in the plant kingdom.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revues.imist.ma [revues.imist.ma]

- 5. researchgate.net [researchgate.net]

- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 7. researchgate.net [researchgate.net]

- 8. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cymbopogon citratus Essential Oil: Extraction, GC–MS, Phytochemical Analysis, Antioxidant Activity, and In Silico Molecular Docking for Protein Targets Related to CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical composition and biological activities of essential oil from lemongrass (Cympopogon citratus [D.C.] Stapf.) leaves grown in Amazonian Ecuador [redalyc.org]

- 11. Chemical composition, olfactory evaluation and antioxidant effects of essential oil from Mentha x piperita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Essential oils composition in two Rosmarinus officinalis L. varieties and incidence for antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. staff.najah.edu [staff.najah.edu]

- 16. ijpbp.com [ijpbp.com]

- 17. Rosmarinus officinalis essential oil: antiproliferative, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dialnet.unirioja.es [dialnet.unirioja.es]

- 19. researchgate.net [researchgate.net]

- 20. Rapid quantification of clove (Syzygium aromaticum) and spearmint (Mentha spicata) essential oils encapsulated in a complex organic matrix using an ATR-FTIR spectroscopic method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asianpubs.org [asianpubs.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Heptanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Heptanol in asymmetric synthesis, a critical process in the development of chiral drugs and other enantiomerically pure compounds. Due to its chiral nature, this compound serves as a valuable building block and resolving agent. This document details its application in enzymatic kinetic resolution and as a chiral auxiliary, supported by experimental protocols and quantitative data.

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for the separation of enantiomers from a racemic mixture. In the case of this compound, lipase-catalyzed acylation is a highly effective technique. Lipases, such as those from Candida antarctica (Lipase B, CALB) and Burkholderia cepacia (BCL), exhibit high enantioselectivity, preferentially acylating one enantiomer and leaving the other unreacted. This allows for the separation of the two enantiomers.

Quantitative Data for Lipase-Catalyzed Resolution of Secondary Alcohols

The efficiency of enzymatic kinetic resolution is determined by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the unreacted substrate. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E). Below is a summary of typical results achieved in the kinetic resolution of secondary alcohols using lipases, which are applicable to this compound.

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Enantiomeric Ratio (E) | Reference |

| Burkholderia cepacia | Vinyl Acetate | Hexane | ~50 | >99 | >99 | High | [1] |

| Burkholderia cepacia | Vinyl Acetate | 1,2-Dichloroethane | ~50 | >99 | >99 | High | [1] |

| Candida antarctica B | Vinyl Acetate | n-Heptane | 47 | 89 | - | High | [2] |

| Pseudomonas fluorescens | Vinyl Acetate | Hexane | ~45 | >95 | - | - | [3] |

Note: The enantiomeric excess and conversion can be optimized by adjusting reaction parameters such as temperature, reaction time, and enzyme loading.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Heptanol

This protocol describes a general procedure for the kinetic resolution of racemic this compound using Burkholderia cepacia lipase and vinyl acetate as the acylating agent.

Materials:

-

Racemic this compound

-

Immobilized Burkholderida cepacia lipase (BCL)

-

Vinyl acetate

-

Hexane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Temperature-controlled oil bath or heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve racemic this compound (1.0 eq) in anhydrous hexane.

-

Addition of Reagents: Add vinyl acetate (1.5 eq) to the solution.

-

Enzyme Addition: Add immobilized Burkholderia cepacia lipase (typically 10-50 mg per mmol of substrate).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acetic acid formed, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Separate the unreacted (S)-2-Heptanol from the (R)-2-heptyl acetate by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of the purified (S)-2-Heptanol and the (R)-2-heptyl acetate (after hydrolysis to (R)-2-Heptanol if desired) using chiral GC or HPLC.

Caption: Workflow for the enzymatic kinetic resolution of this compound.

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. While specific literature detailing the extensive use of this compound as a chiral auxiliary is not as common as for other molecules, its chiral nature allows for its theoretical application in this context. For instance, an ether derivative of enantiomerically pure this compound could be used to direct the diastereoselective addition of a nucleophile to a carbonyl group.

General Workflow for the Application of this compound as a Chiral Auxiliary

-

Attachment of Auxiliary: Enantiomerically pure (R)- or (S)-2-Heptanol is attached to a prochiral substrate, for example, through an ether linkage to an alpha-keto acid derivative.

-

Diastereoselective Reaction: The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a specific configuration. An example is the diastereoselective addition of an organometallic reagent to the ketone.

-

Cleavage of Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. The auxiliary can ideally be recovered and reused.

Caption: Logical workflow for using this compound as a chiral auxiliary.

Case Study: Synthesis of a Vasopressin V2 Receptor Agonist Intermediate

The principles of enzymatic kinetic resolution are applied in the pharmaceutical industry for the synthesis of chiral drug intermediates. An example is the synthesis of an intermediate for a potent vasopressin V2 receptor agonist. While the full detailed protocol for the industrial synthesis is proprietary, the key step involves the resolution of a racemic alcohol intermediate using lipase-catalyzed transesterification. This highlights the practical utility of the methods described above in drug development. The resolution of the racemic alcohol, 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine, is achieved through lipase-mediated transesterification with vinyl acetate to yield the chiral acetate and the unreacted chiral alcohol.[4]

Caption: Role of enzymatic resolution in the synthesis of a drug intermediate.

References

Application Notes and Protocols for 2-Heptanol as a Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Heptanol as a solvent in organic synthesis. The content is tailored for professionals in research and development, focusing on practical applications, experimental procedures, and the underlying chemical principles.

Introduction to this compound as a Solvent

This compound is a seven-carbon secondary alcohol that offers a unique combination of properties, making it a viable, albeit less common, solvent for a range of organic reactions.[1] Its moderate polarity, relatively high boiling point, and ability to act as a hydrogen bond donor distinguish it from more conventional aprotic solvents like THF or toluene, or more polar protic solvents like methanol and ethanol. As a secondary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms, which influences its steric and electronic properties.[1]

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it can significantly influence reaction rates, selectivity, and catalyst stability.[2] While protic solvents like alcohols are known to be effective in certain cross-coupling reactions, the use of longer-chain secondary alcohols such as this compound is an area of growing interest, particularly in the context of green chemistry and the need for solvents with specific physical properties.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent. The following table summarizes its key properties, with comparisons to other common laboratory solvents.

| Property | This compound | Toluene | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |

| Formula | C₇H₁₆O | C₇H₈ | C₄H₈O | C₃H₇NO |

| Molar Mass (g·mol⁻¹) | 116.20 | 92.14 | 72.11 | 73.09 |

| Boiling Point (°C) | 159 - 162 | 111 | 66 | 153 |

| Melting Point (°C) | -30.2 | -95 | -108.4 | -61 |

| Density (g/mL at 25°C) | 0.817 | 0.867 | 0.889 | 0.944 |

| Solubility in Water | 3.3 g/L | 0.52 g/L | Miscible | Miscible |

| Flash Point (°C) | 71 | 4 | -14 | 58 |

| Dielectric Constant | ~6.9 | 2.38 | 7.58 | 36.7 |

Data compiled from multiple sources.[1][3]

The high boiling point of this compound allows for reactions to be conducted at elevated temperatures without the need for a sealed reaction vessel, which can be advantageous for sluggish reactions. Its limited solubility in water facilitates aqueous workups and product extraction.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in designing a successful organic reaction. The following diagram illustrates a logical workflow for solvent selection in the context of a palladium-catalyzed cross-coupling reaction, highlighting where this compound might be considered.

Caption: Logical workflow for solvent selection in organic synthesis.

Application Protocol: Palladium-Catalyzed C-O Cross-Coupling of a Secondary Alcohol

While specific literature on this compound as a solvent for cross-coupling reactions is sparse, its properties suggest it could be a suitable medium for reactions requiring a moderately polar, high-boiling protic solvent. The following is a representative protocol for a palladium-catalyzed C-O cross-coupling reaction, adapted from established methods for secondary alcohols, where this compound is used as the solvent.[4][5] This protocol is intended as a starting point for optimization.

Reaction Scheme:

Aryl-X + R₂CH-OH → Aryl-O-CHR₂ + H-X

(Where Aryl-X is an aryl halide and R₂CH-OH is a secondary alcohol)

Materials and Reagents:

-

Aryl Halide: e.g., 4-Chlorotoluene (1.0 mmol)

-

Secondary Alcohol: e.g., Cyclopentanol (1.2 mmol)

-

Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Ligand: e.g., Biaryl phosphine ligand (e.g., RuPhos) (0.04 mmol, 4 mol%)

-

Base: e.g., Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Solvent: Anhydrous this compound (5 mL)

-

Inert Gas: Argon or Nitrogen

Solvent Preparation: Drying of this compound

For moisture-sensitive reactions, it is crucial to use an anhydrous solvent.

-

Pre-drying: If the this compound has significant water content, it can be pre-dried by standing over anhydrous magnesium sulfate or calcium sulfate.

-

Drying with Molecular Sieves: Place approximately 10-20% by weight of activated 3Å molecular sieves into a flask.[6]

-

Add the this compound to the flask, seal it, and allow it to stand for at least 24-72 hours.[6][7]

-

The dried solvent can be used directly by decanting or transferring via cannula. For extremely sensitive reactions, distillation from the sieves under reduced pressure may be performed.

Experimental Procedure:

The following diagram outlines the general experimental workflow.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

-

Glassware Preparation: A two-necked round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is assembled. The glassware should be flame-dried or oven-dried to remove any residual moisture. The system is then allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Charging the Reaction Vessel: The flask is charged with sodium tert-butoxide (1.4 mmol), the palladium pre-catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol) in a glovebox or under a positive pressure of inert gas.

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is exchanged with the inert gas by evacuating and backfilling three times.

-

Addition of Reagents: Anhydrous this compound (5 mL) is added via syringe, followed by the aryl halide (1.0 mmol) and the secondary alcohol (1.2 mmol).

-

Reaction: The reaction mixture is heated to the desired temperature (a starting point of 100°C is recommended) and stirred vigorously.

-

Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with diethyl ether or ethyl acetate (20 mL) and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent (2 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkyl aryl ether.

Potential Advantages and Considerations of Using this compound

Advantages:

-

High Boiling Point: Enables reactions to be run at higher temperatures, potentially increasing reaction rates.

-

Protic Nature: Can act as a hydrogen bond donor, which may be beneficial for stabilizing certain catalytic intermediates or reactants.[2]

-

Moderate Polarity: Can solubilize a range of organic substrates and inorganic bases.

-

Workup: Its low water solubility simplifies the extraction process compared to more polar, water-miscible solvents.

Considerations:

-

Reactivity: As an alcohol, this compound can potentially participate in side reactions, such as acting as a nucleophile itself or undergoing oxidation.

-

Drying: Being a protic solvent, it is hygroscopic and requires careful drying for moisture-sensitive reactions.

-

Viscosity: It is more viscous than lower alcohols or ethereal solvents, which may affect stirring and mass transfer at lower temperatures.

Conclusion

This compound presents itself as a useful, non-traditional solvent for specific applications in organic synthesis. Its distinct physical properties, particularly its high boiling point and moderate polarity, make it a worthy candidate for consideration in reaction screening and optimization, especially when common solvents do not provide satisfactory results. The provided protocols and workflows serve as a foundational guide for researchers looking to explore the utility of this compound in their synthetic endeavors. Further research is warranted to fully elucidate the scope and limitations of this compound as a solvent in a broader range of organic transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Note: Comprehensive Analysis of 2-Heptanol as a Pheromone Component

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Heptanol is a naturally occurring secondary alcohol that has been identified as a key component in the semiochemical vocabulary of various species.[1][2] It notably functions as an alarm pheromone in insects such as the stingless bee Melipona solani, where the (S)-enantiomer is the active compound.[3] The analysis of this compound is critical for understanding chemical ecology, developing novel pest management strategies, and screening for biologically active compounds. A multi-faceted analytical approach is required for its definitive identification, quantification, and functional characterization. This involves sophisticated sample preparation, chromatographic separation, mass spectrometric identification, and bioassays to confirm biological activity. Given that the biological effects of pheromones can be highly stereospecific, chiral analysis to differentiate between (R)- and (S)-2-Heptanol is often mandatory.[3]

This document provides detailed protocols and application notes for the comprehensive analysis of this compound as a pheromone component, from sample collection to behavioral validation.

Section 1: Sample Preparation and Volatile Collection

The initial and most critical step in pheromone analysis is the efficient extraction and concentration of volatile compounds like this compound from a biological matrix (e.g., insect glands, air surrounding an organism). Headspace Solid-Phase Microextraction (HS-SPME) is a preferred solvent-free method that integrates sampling, extraction, and concentration into a single step.[4][5]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection and Conditioning: Select an SPME fiber with a coating appropriate for semi-volatile alcohols. A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a suitable choice for its affinity for polar analytes.[6][7] Condition the fiber in the GC inlet at the manufacturer's recommended temperature (e.g., 230°C) for 5-10 minutes before first use to remove contaminants.[7]

-

Sample Incubation: Place the sample (e.g., excised insect glands, a live insect, or a plant sample) into a headspace vial (e.g., 10 mL). Seal the vial tightly with a PTFE/silicone septum.[7]

-

Equilibration: Gently heat the vial (e.g., 60°C) and allow the volatile compounds to equilibrate between the sample matrix and the headspace for a defined period (e.g., 15 minutes).[7] Agitation or stirring can facilitate this process.

-

Extraction: Insert the SPME fiber through the septum and expose it to the headspace above the sample. Do not let the fiber touch the sample matrix. Allow the analytes to adsorb onto the fiber coating for a predetermined time (e.g., 15-30 minutes).

-

Desorption: After extraction, retract the fiber into its needle and immediately transfer it to the heated injection port of the GC-MS system for thermal desorption and analysis.

References

- 1. This compound | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]

Application Note: 2-Heptanol as a Standard for Analytical Method Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the use of 2-Heptanol as an analytical standard in method development, particularly for chromatographic techniques. It includes detailed physicochemical properties, experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and guidance for High-Performance Liquid Chromatography (HPLC) applications. The information herein is intended to assist researchers and scientists in developing and validating robust analytical methods for the quantification of volatile and semi-volatile compounds in various matrices.

Introduction

This compound (CH₃(CH₂)₄CH(OH)CH₃) is a secondary alcohol that is frequently utilized as an analytical standard in the analysis of volatile and semi-volatile organic compounds.[1][2][3] Its chemical properties, including moderate volatility and solubility in common organic solvents, make it a suitable internal or external standard in chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4][5] As an internal standard, this compound is particularly valuable as it can compensate for variations in sample preparation and injection volume, thereby improving the accuracy and precision of quantitative analysis.[6] This document outlines the key characteristics of this compound and provides detailed protocols for its use in analytical method development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for method development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |